molecular formula C10H10N2O B11912051 1-Ethyl-1H-indazole-6-carbaldehyde

1-Ethyl-1H-indazole-6-carbaldehyde

Cat. No.: B11912051
M. Wt: 174.20 g/mol
InChI Key: AWFRQMAABNSPOF-UHFFFAOYSA-N
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Description

1-Ethyl-1H-indazole-6-carbaldehyde is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. The presence of the aldehyde group at the 6th position and the ethyl group at the 1st position makes this compound particularly interesting for synthetic chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-1H-indazole-6-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of o-aminobenzaldehydes with hydrazines, followed by alkylation to introduce the ethyl group. Another method includes the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to form the indazole ring system .

Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-1H-indazole-6-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents.

Major Products Formed:

    Oxidation: 1-Ethyl-1H-indazole-6-carboxylic acid.

    Reduction: 1-Ethyl-1H-indazole-6-methanol.

    Substitution: Various substituted indazole derivatives depending on the reagent used.

Scientific Research Applications

1-Ethyl-1H-indazole-6-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the development of pharmaceutical agents targeting various diseases.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-Ethyl-1H-indazole-6-carbaldehyde is primarily related to its ability to interact with biological targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The indazole ring can also interact with various receptors and enzymes, modulating their function and leading to biological effects .

Comparison with Similar Compounds

    1H-Indazole-3-carbaldehyde: Similar structure but with the aldehyde group at the 3rd position.

    1-Methyl-1H-indazole-6-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group at the 1st position.

    1-Ethyl-1H-indazole-3-carbaldehyde: Similar structure but with the aldehyde group at the 3rd position.

Uniqueness: 1-Ethyl-1H-indazole-6-carbaldehyde is unique due to the specific positioning of the ethyl and aldehyde groups, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

1-ethylindazole-6-carbaldehyde

InChI

InChI=1S/C10H10N2O/c1-2-12-10-5-8(7-13)3-4-9(10)6-11-12/h3-7H,2H2,1H3

InChI Key

AWFRQMAABNSPOF-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=CC(=C2)C=O)C=N1

Origin of Product

United States

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